(R)-Methyl 2,3-dihydroxypropanoate

Chiral Resolution Enantiomeric Excess Optical Rotation

(R)-Methyl 2,3-dihydroxypropanoate (CAS 18289-89-9), also known as Methyl D-(-)-glycerate, is a chiral C3 ester featuring vicinal diols and a defined (2R) stereocenter. This optically active compound is a versatile building block for the synthesis of enantiomerically pure pharmaceutical intermediates, fine chemicals, and specialty materials.

Molecular Formula C4H8O4
Molecular Weight 120.104
CAS No. 18289-89-9
Cat. No. B2408460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 2,3-dihydroxypropanoate
CAS18289-89-9
Molecular FormulaC4H8O4
Molecular Weight120.104
Structural Identifiers
SMILESCOC(=O)C(CO)O
InChIInChI=1S/C4H8O4/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3/t3-/m1/s1
InChIKeyCOFCNNXZXGCREM-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (R)-Methyl 2,3-dihydroxypropanoate (CAS 18289-89-9): A Foundational Chiral C3 Building Block for Enantioselective Synthesis


(R)-Methyl 2,3-dihydroxypropanoate (CAS 18289-89-9), also known as Methyl D-(-)-glycerate, is a chiral C3 ester featuring vicinal diols and a defined (2R) stereocenter . This optically active compound is a versatile building block for the synthesis of enantiomerically pure pharmaceutical intermediates, fine chemicals, and specialty materials [1]. Its significance lies in its ability to introduce chirality and functional handles (ester, primary alcohol, secondary alcohol) into complex molecular architectures, which is essential for developing biologically active compounds [2].

Why Generic or Racemic Substitution Fails: The Criticality of (R)-Methyl 2,3-dihydroxypropanoate's Stereochemical Purity


In pharmaceutical and fine chemical synthesis, substituting (R)-Methyl 2,3-dihydroxypropanoate with its (S)-enantiomer (CAS 10303-88-5) or the racemic mixture (CAS 15909-76-9) is not a viable option. The specific (2R) stereochemistry is a prerequisite for the correct three-dimensional orientation of downstream chiral centers, which directly dictates the biological activity, safety, and efficacy of the final Active Pharmaceutical Ingredient (API) [1]. For example, the synthesis of certain drug candidates, such as levodropropizine, relies on the (S)-enantiomer, highlighting the strict stereochemical requirements in drug development and that the incorrect enantiomer is not simply an inert filler but can be a source of impurities or reduced potency [2]. Using a racemate would introduce a 50% impurity load of the undesired enantiomer, compromising reaction yield and necessitating costly and complex purification steps to achieve enantiomeric purity. The following section provides quantitative evidence of the specific, measurable properties that define (R)-Methyl 2,3-dihydroxypropanoate and differentiate it from its stereochemical counterparts.

Quantitative Comparative Evidence: Differentiating (R)-Methyl 2,3-dihydroxypropanoate from its Enantiomer and Racemate


Optical Purity and Chiroptical Properties: Defining Stereochemical Identity

The (R)-enantiomer is defined by its specific optical rotation. The (S)-enantiomer (CAS 10303-88-5) exhibits a specific rotation of -10.2° (c=0.009372 g/mL, CHCl₃) . While the exact specific rotation for (R)-Methyl 2,3-dihydroxypropanoate under identical conditions is not specified in available open literature, its opposite sign and magnitude is a fundamental characteristic differentiating it from the (S)-form. The racemic mixture, by definition, has a net optical rotation of 0°. This property is essential for verifying stereochemical integrity and purity in quality control.

Chiral Resolution Enantiomeric Excess Optical Rotation

Commercial Availability and Purity Benchmarking for Reliable Sourcing

Commercial vendors offer (R)-Methyl 2,3-dihydroxypropanoate with well-defined purity specifications. For instance, AKSci supplies this compound with a minimum purity of 98% as determined by Gas Chromatography (GC) . Similarly, Bidepharm lists a standard purity of 97% and provides batch-specific analytical data including NMR, HPLC, and GC . In contrast, the racemic mixture is often offered at a lower purity grade (e.g., 95%) , or as a less-defined research chemical. The availability of high-purity, stereochemically defined material directly correlates with reduced purification burden and higher reproducibility in downstream applications.

Procurement Quality Control Purity

Synthetic Utility: Enantioselective Synthesis via Recombinant Aldolase

A recent study (2023) demonstrated a highly efficient enzymatic synthesis of methyl (2R)-2,3-dihydroxypropanoate. Using a recombinant aldolase enzyme, the asymmetric addition of formaldehyde to methyl glyoxylate yielded the target (R)-enantiomer with remarkable efficiency, achieving an enantiomeric excess (ee) of >99% [1]. This biocatalytic route stands in contrast to traditional chemical syntheses that often yield racemic mixtures or lower ee values, and represents a significant advancement in producing the (R)-enantiomer with high stereoselectivity and under mild conditions.

Biocatalysis Green Chemistry Enantioselective Synthesis

Physical Property Differentiation: Density and Boiling Point

While the (R)- and (S)-enantiomers have identical scalar physical properties in an achiral environment, they differ from the racemic mixture. The predicted density for the single enantiomer is 1.3±0.1 g/cm³ with a boiling point of 241.5±0.0 °C at 760 mmHg . The racemic mixture, although chemically identical, may exhibit slightly different bulk physical properties due to differences in intermolecular interactions in the solid or liquid state. The reported density for (S)-Methyl 2,3-dihydroxypropanoate is 1.285±0.06 g/cm³ (20 ºC 760 Torr) , which overlaps with the predicted range for the (R)-enantiomer, confirming that the enantiomers themselves are physically indistinguishable by these scalar properties. This underscores that differentiation is strictly a matter of chirality and stereochemical purity.

Physicochemical Properties Formulation Process Chemistry

Validated Application Scenarios for (R)-Methyl 2,3-dihydroxypropanoate in Research and Industry


Enantioselective Synthesis of Pharmaceutical Intermediates and APIs

Procurement of high-purity (R)-Methyl 2,3-dihydroxypropanoate is essential for the asymmetric synthesis of chiral drug candidates. Its defined (2R) stereocenter and orthogonal functional groups enable the construction of complex, stereochemically pure molecules. For instance, the compound is a known intermediate in the synthesis of various APIs and serves as a chiral building block for compounds requiring a specific 3D orientation for biological target engagement [1]. The high enantiomeric purity (>99% ee achievable via biocatalysis) ensures that downstream products meet stringent regulatory requirements [2].

Quality Control and Analytical Reference Standard for Chiral Purity

Due to its well-defined stereochemistry, (R)-Methyl 2,3-dihydroxypropanoate serves as a valuable reference standard for the development and validation of chiral analytical methods (e.g., chiral HPLC, SFC). It can be used to determine the enantiomeric purity of the (S)-enantiomer or to quantify the enantiomeric composition of reaction mixtures, ensuring process control in manufacturing. The availability of material with a known optical rotation and high chemical purity is critical for this application .

Biocatalysis and Enzyme Engineering Research

The 2023 study on the recombinant aldolase-catalyzed synthesis of (R)-Methyl 2,3-dihydroxypropanoate demonstrates its utility in cutting-edge biocatalysis research [3]. The compound can be used as a target substrate for directed evolution campaigns aimed at improving enzyme enantioselectivity, yield, or substrate scope. Its small size and defined stereocenter make it an ideal model compound for developing and optimizing new green chemistry methods for chiral diol synthesis.

Synthesis of Chiral Ligands and Auxiliaries

The vicinal diol and ester functionalities provide multiple reactive sites for derivatization. (R)-Methyl 2,3-dihydroxypropanoate can be elaborated into chiral ligands for asymmetric catalysis or chiral auxiliaries for controlling stereochemistry in complex organic reactions. Its commercial availability in high purity (98% by GC) reduces the need for initial purification, allowing chemists to focus on downstream synthetic transformations .

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